l-Isoproterenol sulfate
Description
Contextualization of Beta-Adrenergic Receptor Agonists in Mechanistic Investigations
Beta-adrenergic receptor (β-AR) agonists are indispensable tools in biomedical research, providing a means to selectively activate specific signaling pathways and elucidate fundamental physiological and pathological processes. These compounds mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), binding to β-ARs, which are a class of G-protein-coupled receptors (GPCRs). nih.govahajournals.org This interaction initiates a cascade of intracellular events, most commonly the activation of adenylyl cyclase, leading to the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govdrugbank.com
The β-AR system is integral to the regulation of numerous bodily functions, most notably in the cardiovascular and respiratory systems. nih.govclinicaltrials.eu Researchers utilize β-AR agonists to probe the mechanisms controlling heart rate, cardiac contractility, and smooth muscle tone. nih.govclinicaltrials.eu For instance, stimulating these receptors in cardiac tissue leads to positive chronotropic (heart rate) and inotropic (contractility) effects, while in bronchial smooth muscle, it results in relaxation and bronchodilation. nih.govphysiology.org
In mechanistic investigations, β-AR agonists like isoproterenol (B85558) serve as reliable stimuli to study receptor desensitization, signal transduction, and downstream gene expression. frontiersin.org By observing the cellular and tissue responses to these agonists, scientists can unravel the complex signaling networks that govern cellular function. The development of selective agonists for β-AR subtypes (β1, β2, and β3) has further refined these investigations, allowing for a more precise dissection of subtype-specific roles in health and disease. journals.co.za Isoproterenol, being a non-selective agonist, potently activates both β1- and β2-adrenergic receptors, making it a powerful tool for studying the combined effects of stimulating these crucial pathways. wikipedia.org
Significance of Stereochemistry in Ligand-Receptor Interactions: The Case of l-Isoproterenol Sulfate (B86663)
The interaction between a ligand and its receptor is a highly specific, three-dimensional process, where the spatial arrangement of atoms—or stereochemistry—plays a critical role. For many pharmaceutical compounds, including beta-adrenergic agonists, only one enantiomer (optical isomer) of a racemic mixture is biologically active. This stereospecificity arises because receptors themselves are chiral, and thus interact differently with the enantiomers of a chiral ligand. nih.govresearchgate.net
Isoproterenol is a chiral molecule, existing as two enantiomers: l-isoproterenol (levoisoproterenol) and d-isoproterenol (dextroisoproterenol). Research has consistently demonstrated that the biological activity of isoproterenol resides almost exclusively in the l-isomer. The d-isomer is significantly less potent, often by several orders of magnitude. nih.govnih.gov This marked difference in potency is a direct consequence of the stereoselective nature of the beta-adrenergic receptor's binding pocket.
Studies comparing the enantiomers have provided clear evidence of this principle. For example, in research on isolated rat atria, the potency of l-isoproterenol in producing positive chronotropic and inotropic effects was found to be over 1000 times greater than that of d-isoproterenol. nih.gov Similarly, investigations into the relaxation of uterine smooth muscle showed that l-isoproterenol was approximately 800 times more potent than its d-isomer. nih.gov This disparity underscores that the specific orientation of functional groups in the l-isomer allows for optimal interaction with the amino acid residues within the receptor, leading to effective receptor activation, while the d-isomer fails to bind as effectively. pnas.org
Table 1: Comparison of Potency of Isoproterenol Enantiomers in Different Tissues
| Tissue/Model | Measured Effect | Potency Ratio (l-isomer vs. d-isomer) | Reference |
|---|---|---|---|
| Rat Atria | Positive Chronotropic Effect (Heart Rate) | ~2042x more potent | nih.gov |
| Rat Atria | Positive Inotropic Effect (Contractility) | ~3236x more potent | nih.gov |
| Rat Uteri | Relaxation (Reduction of Contractions) | ~794x more potent | nih.gov |
| Human Epidermal Keratinocytes | Receptor Binding Affinity | Much higher for l-isoproterenol | nih.gov |
Overview of l-Isoproterenol Sulfate as a Foundational Research Tool in Adrenergic Pharmacology
Given its potent, non-selective agonist activity at β1- and β2-adrenergic receptors, this compound is a cornerstone of adrenergic pharmacology research. wikipedia.org As the sulfate salt of the active l-isomer, it provides a stable and soluble compound for experimental use. Researchers employ it to establish benchmark responses for β-adrenergic stimulation across a wide array of experimental models, from isolated cells and tissues to whole organisms. frontiersin.org
In cardiovascular research, this compound is frequently used to induce conditions of cardiac stress, hypertrophy (enlargement of the heart muscle), and fibrosis in animal models. frontiersin.org This allows for the study of the molecular pathways leading to heart failure and the testing of potential therapeutic interventions. For example, sustained administration of isoproterenol in mice has been shown to upregulate genes associated with extracellular matrix organization and downregulate genes related to cardiac muscle contraction, mimicking key aspects of human cardiac disease. frontiersin.org
In respiratory and vascular smooth muscle research, l-isoproterenol is a standard agent for inducing relaxation. physiology.orgnih.gov It is used to investigate the mechanisms of bronchodilation and vasodilation, including the role of cAMP and other downstream signaling molecules. physiology.org Studies have used l-isoproterenol to explore the contribution of nitric oxide to β-adrenergic-mediated vasodilation and to compare the efficacy of pharmacological agents against physiological stimuli like mechanical stretch in relaxing airway smooth muscle. physiology.orgahajournals.org Its consistent and powerful effects make it an essential positive control and a fundamental tool for dissecting the complexities of the adrenergic system.
Table 2: Applications of this compound in Biomedical Research Models
| Research Area | Experimental Model | Investigative Purpose | Reference |
|---|---|---|---|
| Cardiovascular Pharmacology | Mouse Models | Induction of cardiac hypertrophy and fibrosis to study heart failure mechanisms. | frontiersin.org |
| Smooth Muscle Physiology | Isolated Airway Smooth Muscle | To quantify and compare mechanisms of bronchodilation. | physiology.org |
| Vascular Biology | Human Forearm Blood Flow Studies | To investigate the role of nitric oxide in β-adrenergic vasodilation. | ahajournals.org |
| Receptor Pharmacology | Isolated Rat Atria and Uteri | To characterize receptor subtypes and stereoselectivity. | nih.gov |
| Cellular Biology | Cultured Human Keratinocytes | To characterize β2-adrenoceptor binding properties. | nih.gov |
Properties
CAS No. |
13764-54-0 |
|---|---|
Molecular Formula |
C22H36N2O10S |
Molecular Weight |
520.594 |
IUPAC Name |
4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)/t2*11-;/m00./s1 |
InChI Key |
ZOLBALGTFCCTJF-ISAZSYCMSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Historical Development and Foundational Research on L Isoproterenol Sulfate
Early Discoveries of Sympathomimetic Amines and Isoproterenol (B85558) Isomers
The concept of sympathomimetic amines—substances that mimic the effects of sympathetic nervous system stimulation—emerged from early investigations into the physiological actions of adrenal extracts. cambridge.org The therapeutic use of a sympathomimetic drug was first described in China around 3000 B.C. with the use of the Ma-huang plant, which contains ephedrine. cambridge.org In the late 19th and early 20th centuries, scientists isolated and identified endogenous catecholamines like adrenaline (epinephrine). wikipedia.org These early discoveries paved the way for the synthesis of new, related compounds with potential therapeutic applications.
Isoproterenol (also known as isoprenaline) was synthesized in the 1940s as an isopropyl analog of epinephrine (B1671497). wikipedia.orgdrugbank.com Initial research demonstrated that it was a potent bronchodilator and cardiac stimulant but, unlike epinephrine, was largely devoid of pressor (blood pressure-increasing) effects. wikipedia.orgdrugbank.com Isoproterenol was first approved for medical use in the United States in 1947. wikipedia.org
A critical aspect of isoproterenol's pharmacology lies in its stereochemistry. The molecule exists as a pair of optical isomers, or enantiomers: levorotatory (l-) isoproterenol and dextrorotatory (d-) isoproterenol. Foundational research quickly established that the biological activity of the racemic mixture resided almost exclusively in the l-isomer. The d-isomer was found to be significantly less potent. This stereoselectivity became a crucial factor in later research, particularly in studies of its metabolism and receptor interactions. The sulfate (B86663) salt of isoproterenol, l-isoproterenol sulfate, was developed to provide a stable, water-soluble form of the active isomer for research and therapeutic use.
| Compound | Year of Discovery/Introduction | Key Distinguishing Feature |
| Ephedrine | Ancient (isolated in 1886) | Natural sympathomimetic amine from the Ma-huang plant. cambridge.org |
| Adrenaline (Epinephrine) | Late 1890s | Endogenous catecholamine, potent alpha and beta-adrenergic agonist. wikipedia.org |
| Isoproterenol | 1940 | First synthetic selective β-adrenergic receptor agonist. wikipedia.org |
| l-Isoproterenol | 1940s | The biologically active enantiomer of isoproterenol. |
| Isoproterenol Sulfate | Approved 1956 | Sulfate salt form of isoproterenol. |
Seminal Investigations into the Beta-Adrenergic Receptor Concept Utilizing l-Isoproterenol
The single most important conceptual leap facilitated by isoproterenol was the development of the theory of adrenergic receptors. In 1948, Raymond P. Ahlquist published a landmark paper that proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β). cambridge.org
Ahlquist's hypothesis was based on the differential potencies of a series of sympathomimetic amines, including epinephrine, norepinephrine (B1679862), and the newly synthesized isoproterenol, on various physiological responses. He observed that for some effects, like vasoconstriction, the potency order was epinephrine > norepinephrine > isoproterenol. For other effects, such as vasodilation, bronchodilation, and cardiac stimulation, the potency order was strikingly different: isoproterenol > epinephrine > norepinephrine. ahajournals.org This led him to propose that two different receptor types mediated these distinct responses.
l-Isoproterenol, with its high potency at what Ahlquist defined as β-receptors and very low potency at α-receptors, became an indispensable pharmacological tool to test and validate this new concept. cambridge.orgahajournals.org It was the first selective β-adrenergic receptor agonist. wikipedia.org Subsequent research, utilizing l-isoproterenol as a selective agonist, and later, newly developed beta-blockers, solidified the beta-adrenergic receptor concept, which is now a fundamental principle of pharmacology.
Table: Ahlquist's Potency Ranking of Sympathomimetic Amines at Beta-Adrenergic Receptors
| Sympathomimetic Amine | Relative Potency at Beta-Receptors |
|---|---|
| l-Isoproterenol | ++++ (Highest) |
| Epinephrine | +++ |
Methodological Evolution in the Study of this compound-Mediated Responses (Pre-Clinical)
The investigation of this compound's effects has evolved in parallel with the development of new pre-clinical experimental techniques. Early studies relied heavily on in vivo animal models and in vitro isolated organ bath preparations.
Isolated Organ Bath Studies: A foundational method in pharmacology, the isolated organ bath, was extensively used to characterize the effects of l-isoproterenol. frontiersin.orgjru.edu.in Tissues such as guinea pig tracheal chains, which relax in response to beta-agonist stimulation, and isolated heart preparations (e.g., atria), which increase their rate and force of contraction, were standard models. scispace.combrieflands.com In these experiments, the tissue is suspended in a temperature-controlled bath containing a physiological salt solution, and its response to the cumulative addition of a drug like this compound is recorded. frontiersin.orgjru.edu.inscispace.com This technique allowed for the determination of dose-response curves and the comparison of potencies between different sympathomimetic amines. scispace.com
Stereoselective Metabolism Studies: As the importance of stereoisomerism became clear, methods were developed to study the differential metabolism of l- and d-isoproterenol. Studies using human liver, intestinal, and platelet preparations as a source of the enzyme phenolsulfotransferase (PST) examined the stereochemistry of sulfate conjugation. nih.gov Using radiolabeled co-substrates, researchers demonstrated that the sulfation of isoproterenol is highly stereoselective, favoring the inactive d-enantiomer over the active l-enantiomer (B50610) by approximately five-fold. nih.gov This highlighted that metabolic pathways could differentiate between the isomers, a key consideration in pharmacology.
Receptor Binding and Adenylate Cyclase Assays: With the advancement of molecular biology, research shifted to more reductionist approaches. The development of radioligand binding assays allowed for the direct study of the interaction between l-isoproterenol and beta-adrenergic receptors in membrane preparations from various tissues. ahajournals.org Furthermore, since beta-receptors are coupled to the enzyme adenylate cyclase, assays measuring the l-isoproterenol-stimulated production of cyclic AMP (cAMP) became a key method to quantify receptor activation. ahajournals.orgplos.org These in vitro biochemical assays provided a more mechanistic understanding of l-isoproterenol's action at the molecular level, independent of the complexities of a whole organ response. ahajournals.org
Table: Evolution of Pre-Clinical Methodologies for this compound Research
| Methodology | Primary Measurement | Key Insights |
|---|---|---|
| Isolated Organ Bath | Tissue contraction/relaxation | Quantified physiological response and potency. frontiersin.orgjru.edu.in |
| Stereoselective Metabolism Assays | Rate of sulfate conjugation of isomers | Demonstrated preferential metabolism of the d-isomer. nih.gov |
| Radioligand Binding Assays | Affinity of l-isoproterenol for receptors | Directly measured drug-receptor interaction. ahajournals.org |
Advanced Synthetic Methodologies and Derivatization of L Isoproterenol Sulfate for Research
Enantioselective Synthesis and Chiral Resolution Techniques for l-Isoproterenol
The stereochemistry of isoproterenol (B85558) is critical to its biological activity, with the l-enantiomer (B50610) being significantly more potent. Consequently, methods to obtain enantiomerically pure l-isoproterenol are of paramount importance. Both enantioselective synthesis and chiral resolution of racemic mixtures are employed to achieve this.
Enantioselective synthesis aims to create the desired enantiomer directly. One notable method involves the enantioselective Henry reaction, a classic carbon-carbon bond-forming reaction. For the synthesis of (R)-(−)-isoproterenol, this key step utilizes a camphor-derived amino pyridine–Cu(II) complex as a catalyst. nih.govahajournals.org This is followed by the reduction of the nitro group and subsequent reductive alkylation of the resulting amine to yield the target enantiomer with high enantiomeric excess. nih.govahajournals.org Another approach to enantiopure isoproterenol employs a borane (B79455) reducing agent in the presence of a chiral 1,3,2-oxazaborole derivative as a catalyst. nih.gov
Chiral resolution, the separation of enantiomers from a racemic mixture, is a common alternative. A classical method involves the use of a chiral resolving agent, such as d-tartaric acid. nih.gov In this process, a racemic mixture of isoproterenol sulfate (B86663) is treated with d-tartaric acid, leading to the formation of diastereomeric salts that can be separated by fractional crystallization. nih.gov
High-performance liquid chromatography (HPLC) offers a powerful and versatile tool for chiral resolution. This can be achieved through two main strategies:
Direct Methods: These employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Cellulose and amylose (B160209) derivatives are common CSPs used for the separation of isoproterenol enantiomers. pnas.org Alternatively, a chiral mobile phase additive (CMPA), such as β-cyclodextrin and its derivatives, can be used with a standard reversed-phase column to achieve separation. pnas.orggpatindia.comnottingham.ac.uk The formation of transient diastereomeric complexes between the CMPA and the enantiomers facilitates their differential retention and resolution. pnas.org
Indirect Methods: This approach involves the derivatization of the racemic isoproterenol with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a non-chiral stationary phase, such as a C18 column. gpatindia.comacs.org For instance, a novel CDR, N-(4-chloro-6-piperidinyl- pnas.orgnottingham.ac.ukCurrent time information in Bangalore, IN.-triazine-2-yl)-D-phenylglycine, has been synthesized and used for the stereoselective separation of (RS)-isoproterenol. gpatindia.com
| Method | Key Reagents/Components | Principle | Reference |
|---|---|---|---|
| Enantioselective Henry Reaction | Camphor-derived amino pyridine–Cu(II) complex, nitromethane | Asymmetric carbon-carbon bond formation to establish the chiral center. | nih.gov, ahajournals.org |
| Asymmetric Reduction | Borane reducing agent, chiral 1,3,2-oxazaborole derivative catalyst | Enantioselective reduction of a ketone precursor. | nih.gov |
| Classical Chiral Resolution | d-Tartaric acid | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | nih.gov |
| Direct HPLC with Chiral Stationary Phase (CSP) | Cellulose or amylose-based CSPs | Differential interaction of enantiomers with the chiral stationary phase. | pnas.org |
| Direct HPLC with Chiral Mobile Phase Additive (CMPA) | β-cyclodextrin and its derivatives | Formation of transient diastereomeric inclusion complexes in the mobile phase. | gpatindia.com, pnas.org, nottingham.ac.uk |
| Indirect HPLC with Chiral Derivatizing Reagent (CDR) | N-(4-chloro-6-piperidinyl- pnas.orgnottingham.ac.ukCurrent time information in Bangalore, IN.-triazine-2-yl)-D-phenylglycine | Formation of stable diastereomers that are separable on a standard achiral column. | gpatindia.com, acs.org |
Preparation of Radiolabeled l-Isoproterenol Sulfate for Receptor Binding Assays
Radiolabeled ligands are indispensable tools for quantifying receptors, determining their binding affinities, and studying their distribution in tissues. For this compound, radiolabeling typically involves the incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the isoproterenol molecule. The sulfate moiety is generally not radiolabeled; instead, studies may use radiolabeled precursors like [³⁵S]sulfate to investigate sulfation pathways. capes.gov.br
Tritium (³H) is a commonly used isotope for labeling isoproterenol due to its suitable half-life and low-energy beta emission, which minimizes damage to biological systems. openmedscience.com Several methods can be employed for tritiation:
Catalytic Hydrogenation: This is a prevalent method where an unsaturated precursor of isoproterenol is reacted with tritium gas (T₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). openmedscience.com This introduces tritium at specific positions in the molecule.
Reduction with Tritiated Reagents: A ketone precursor of isoproterenol can be reduced using a tritiated reducing agent, like sodium borotritide (NaB³H₄), to introduce tritium at the hydroxyl-bearing carbon. openmedscience.com
Hydrogen Isotope Exchange: This method involves the exchange of hydrogen atoms on the isoproterenol molecule with tritium from a tritiated solvent, such as tritiated water (T₂O), often facilitated by a catalyst. princeton.edu
A study investigating the transport of catecholamines across chromaffin granule membranes utilized (RS)-[³H]isoproterenol. pnas.org This radioligand was used to demonstrate that isoproterenol is translocated across the granule membrane and to determine its affinity for the transport site. pnas.org Another study used [³H]thymidine to trace DNA synthesis in response to isoproterenol treatment in rats, demonstrating the utility of radiolabeling in studying the downstream cellular effects of isoproterenol. ahajournals.org The preparation of these radiolabeled compounds allows for sensitive detection in various assays, including radioligand binding studies with membrane preparations and autoradiography in tissue sections. nih.gov
| Radiolabeling Method | Isotope | Key Reagents/Process | Application Example | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | ³H | Unsaturated isoproterenol precursor, T₂ gas, Pd/C catalyst | Preparation of high specific activity ligands for receptor binding assays. | openmedscience.com |
| Reduction | ³H | Ketone precursor of isoproterenol, NaB³H₄ | Site-specific introduction of tritium for metabolic studies. | openmedscience.com |
| Isotope Exchange | ³H | Isoproterenol, T₂O, catalyst | General labeling for use in various biological assays. | princeton.edu |
| In vivo labeling with precursors | ³H, ³⁵S | [³H]proline, [³⁵S]sulfate | Studying isoproterenol-induced protein synthesis and sulfation pathways. | nih.gov, capes.gov.br |
Synthesis of Photoaffinity Probes and Fluorescent Ligands Based on this compound Structure
To visualize and covalently label β-adrenergic receptors for purification and structural studies, photoaffinity probes and fluorescent ligands have been developed. While these probes are often based on antagonists due to their higher affinity, the principles can be extended to agonist structures like isoproterenol.
Photoaffinity Probes: These are molecules that contain a photoreactive group, which upon exposure to UV light, forms a highly reactive intermediate that can covalently bind to the receptor. A common photoreactive moiety is an azide (B81097) group. nih.govnih.gov For instance, an azide derivative of the β-adrenergic antagonist acebutolol (B1665407) was synthesized and shown to act as a competitive antagonist in the dark. nih.govnih.gov Upon photolysis, it caused irreversible, noncompetitive inhibition of isoproterenol-stimulated adenylate cyclase, indicating specific and covalent labeling of the β-adrenergic receptor. nih.govnih.gov The design of such a probe based on the isoproterenol scaffold would involve synthetically modifying the isoproterenol structure to incorporate a photoreactive group, such as an azido (B1232118) or diazirine moiety, at a position that does not significantly hinder receptor binding.
Fluorescent Ligands: These ligands are created by attaching a fluorophore to the pharmacophore (in this case, an isoproterenol analog). This allows for the direct visualization of the receptor in living cells using techniques like fluorescence microscopy. The choice of fluorophore and the length and attachment point of the linker are critical to maintain high binding affinity. A fluorescent probe, APM, has been used to study the conformational changes of the β2-adrenergic receptor upon the addition of the agonist isoproterenol. pnas.org While the probe itself was not an isoproterenol derivative, its application demonstrates how fluorescent tools can be used to investigate the effects of isoproterenol binding. pnas.org More directly, near-infrared fluorescent probes have been developed to image catecholamines, which could be adapted for visualizing isoproterenol interactions. acs.org
| Probe Type | Example/Principle | Key Features | Research Application | Reference |
|---|---|---|---|---|
| Photoaffinity Probe | Azide derivative of acebutolol | Contains a photoreactive azide group. Binds reversibly in the dark and covalently upon photolysis. | Irreversible labeling of β-adrenergic receptors to study isoproterenol-stimulated adenylate cyclase. | nih.gov, nih.gov |
| Fluorescent Ligand | APM (a fluorescent probe for protein conformation) | Environment-sensitive fluorophore that reports on local structural changes. | Detecting conformational changes in the β2-adrenergic receptor induced by isoproterenol. | pnas.org |
| Fluorescent Ligand | Near-infrared probe for catecholamines (NS667) | Fluorophore with emission in the near-infrared region for deep tissue imaging. | Imaging of catecholamines in live cells, a principle applicable to isoproterenol. | acs.org |
Development of Isoproterenol Sulfate Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. By systematically modifying the chemical structure of a lead compound like isoproterenol, researchers can identify the key molecular features responsible for its biological activity and receptor selectivity.
The SAR of sympathomimetic agents, including isoproterenol, is well-established. Key structural elements that influence activity include:
The Catechol Ring: The 3,4-dihydroxy-phenyl group is crucial for high agonist activity at β-adrenergic receptors. ramauniversity.ac.in Replacement of these hydroxyl groups, for example with two chloro groups to form dichloroisoproterenol (B1670464) (DCI), results in a compound that acts as a partial agonist. ramauniversity.ac.inpharmaguideline.com
The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the side chain is essential for direct agonist activity, and its (R)-configuration confers maximal potency. gpatindia.com
The N-Alkyl Substituent: The size and nature of the substituent on the amino group are major determinants of receptor selectivity. Increasing the size of the N-alkyl group generally decreases α-receptor activity and increases β-receptor activity. gpatindia.com The isopropyl group of isoproterenol provides potent, non-selective β-agonist activity. hawaii.edu Replacing the isopropyl group with a larger t-butyl group enhances selectivity for the β₂-receptor. wikipedia.org
The development of analogs often focuses on modifying the aromatic ring or the N-substituent to improve properties such as receptor subtype selectivity (β₁ vs. β₂) and duration of action. For instance, replacing the catechol moiety with a resorcinol (B1680541) structure (3,5-dihydroxy-phenyl) can confer β₂-selectivity.
| Analog | Structural Modification from Isoproterenol | Effect on Activity | Reference |
|---|---|---|---|
| Norepinephrine (B1679862) | N-isopropyl group replaced by a hydrogen atom | Potent α and β₁ agonist, weak β₂ agonist | hawaii.edu |
| Epinephrine (B1671497) | N-isopropyl group replaced by a methyl group | Potent α and β agonist | hawaii.edu |
| Dichloroisoproterenol (DCI) | 3,4-dihydroxy groups replaced by two chloro groups | Partial β-adrenergic agonist (acts as an antagonist in the presence of a full agonist) | ramauniversity.ac.in, pharmaguideline.com |
| Salbutamol (Albuterol) | Catechol group replaced by a 4-hydroxy-3-(hydroxymethyl)phenyl group | Selective β₂-adrenergic agonist | wikipedia.org |
| Terbutaline | Catechol group replaced by a 3,5-dihydroxyphenyl (resorcinol) group | Selective β₂-adrenergic agonist | ramauniversity.ac.in |
Molecular and Cellular Pharmacology of L Isoproterenol Sulfate at Adrenergic Receptors
Elucidation of Beta-Adrenergic Receptor Subtype Selectivity and Affinity for l-Isoproterenol Sulfate (B86663)
l-Isoproterenol is recognized as a non-selective beta-adrenergic receptor agonist, demonstrating notable affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.comwikipedia.org Its interaction with beta-3 (β3) adrenergic receptors, however, is not considered significant. patsnap.com The sulfate salt form, l-isoproterenol sulfate, is the subject of this analysis. nih.gov
Interaction Profiles at Beta-1 Adrenergic Receptors
L-isoproterenol binds to β1-adrenergic receptors, which are predominantly located in cardiac tissues. patsnap.com This binding initiates a cascade of intracellular events. patsnap.com Studies have shown that while l-isoproterenol has a similar binding affinity for both β1 and β2 receptors, the potency for stimulating adenylyl cyclase is greater for the β2 subtype. nih.gov Specifically, the concentration of isoproterenol (B85558) required to elicit a half-maximal response (EC50) for adenylyl cyclase stimulation was found to be approximately 191 nM for β1AR. nih.gov Furthermore, the affinity of the high-affinity state for isoproterenol at the β1AR was determined to be 61.7 +/- 18.3 nM. nih.gov
Interaction Profiles at Beta-2 Adrenergic Receptors
The interaction of l-isoproterenol with β2-adrenergic receptors, primarily found in the smooth muscles of the bronchi and blood vessels, is well-documented. patsnap.com It exhibits a high affinity for these receptors, comparable to its affinity for β1 receptors. wikipedia.org However, research indicates that the β2AR demonstrates a greater potency in response to isoproterenol, with an EC50 of 52.3 +/- 2.87 nM for adenylyl cyclase stimulation. nih.gov This results in the β2AR being roughly four times more potent than the β1AR in this regard. nih.gov The affinity of the high-affinity state for isoproterenol at the β2AR is approximately five-fold greater than that for the β1AR, with a reported value of 11.8 +/- 3.1 nM. nih.gov
Interaction Profiles at Beta-3 Adrenergic Receptors
Current scientific literature suggests that this compound does not interact significantly with beta-3 adrenergic receptors. patsnap.com
Agonist-Induced Receptor Conformation Dynamics and Activation Mechanisms by this compound
Upon binding of an agonist like l-isoproterenol, G protein-coupled receptors (GPCRs) such as the beta-adrenergic receptors undergo a conformational change. frontiersin.org This change is crucial for receptor activation. Molecular dynamics simulations have revealed that the binding of isoprenaline to β1 and β2 adrenergic receptors stabilizes a unique active conformation that differs from the unliganded state. biorxiv.orgplos.org These conformational shifts involve the extracellular loops of the receptor, suggesting a link between the drug's binding and the receptor's extracellular surface conformation. plos.org Studies using fluorescent biosensors have shown that agonist-induced conformational changes are receptor-specific, with l-isoproterenol inducing robust responses in the C-terminal tail of the β2AR. frontiersin.org
The activation mechanism involves the agonist promoting the formation of a high-affinity ternary complex, which consists of the agonist, the receptor, and a G protein. nih.gov The efficiency of forming this complex is greater for the β2AR compared to the β1AR when stimulated by isoproterenol. nih.gov This difference in coupling efficiency is a key determinant of the subtype-selective effects observed. nih.gov
G-Protein Coupling Selectivity and Downstream Signaling Pathway Activation by this compound
This compound acts as a non-selective agonist at β1 and β2 adrenergic receptors, both of which couple to the stimulatory G protein, Gs. patsnap.comnih.gov However, there is evidence of subtype-selective coupling. The β2AR exhibits a greater degree of both physical and functional agonist-promoted coupling to Gs compared to the β1AR. nih.gov Interestingly, under conditions of sustained stimulation, the β2-adrenoceptor can also signal through the inhibitory G protein, Giα. plos.org
Regulation of Adenylyl Cyclase Activity and Cyclic AMP Production
The binding of l-isoproterenol to β1 and β2 adrenergic receptors activates the associated Gs protein. patsnap.com The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.gov This leads to an increase in intracellular cAMP levels. patsnap.com
The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the ultimate physiological response. patsnap.comnih.gov Studies have demonstrated that isoproterenol stimulates adenylyl cyclase activity, and this stimulation is more potent at the β2AR than the β1AR. nih.gov For instance, at a submaximal concentration of 30 nM, isoproterenol stimulates adenylyl cyclase approximately 50% more effectively through the β2AR than the β1AR. nih.gov
| Receptor Subtype | EC50 for Adenylyl Cyclase Stimulation (nM) | High-Affinity State (KH) for Isoproterenol (nM) |
| Beta-1 | 191 | 61.7 +/- 18.3 |
| Beta-2 | 52.3 +/- 2.87 | 11.8 +/- 3.1 |
Activation of Protein Kinase A (PKA) and Subsequent Substrate Phosphorylation
The binding of this compound, a potent non-selective β-adrenergic agonist, to β-adrenergic receptors initiates a well-defined signaling cascade within the cell. patsnap.com These receptors are G-protein-coupled receptors (GPCRs) that, upon agonist binding, activate the stimulatory G-protein (Gs). patsnap.comnih.gov The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP). patsnap.comdrugbank.com
This elevation in intracellular cAMP is the critical step leading to the activation of Protein Kinase A (PKA). nih.govdrugbank.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate a variety of downstream protein substrates on serine and threonine residues, thereby altering their activity and mediating the physiological effects of β-adrenergic stimulation. patsnap.comnih.gov
In cardiac myocytes, where β1-adrenergic receptors are predominant, activated PKA phosphorylates several key proteins that regulate cardiac function. patsnap.com One major substrate is the L-type calcium channel. nih.govdrugbank.com Phosphorylation of these channels increases their probability of opening, leading to an enhanced influx of calcium (Ca2+) into the cell. patsnap.comnih.gov PKA also phosphorylates ryanodine (B192298) receptors on the sarcoplasmic reticulum, further increasing calcium release into the cytosol. nih.gov The resulting increase in intracellular calcium concentration enhances myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect). patsnap.com Another critical PKA target in cardiomyocytes is phospholamban; its phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to faster calcium reuptake and promoting myocardial relaxation (lusitropy). oup.com
In bronchial smooth muscle, where β2-adrenergic receptors are prevalent, PKA activation leads to different physiological outcomes. patsnap.com The primary substrate for PKA in these cells is myosin light chain kinase (MLCK). patsnap.com Phosphorylation of MLCK by PKA inhibits its activity, which in turn reduces the phosphorylation of myosin light chains. patsnap.com This leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation. patsnap.com
Table 1: Key PKA Substrates Phosphorylated Following this compound Stimulation
| Substrate Protein | Primary Location | Effect of Phosphorylation by PKA | Physiological Outcome |
| L-type Calcium Channels | Cardiac Myocytes | Increased Ca2+ influx. nih.govdrugbank.com | Increased heart rate and contractility. patsnap.com |
| Ryanodine Receptors | Cardiac Myocytes | Increased Ca2+ release from sarcoplasmic reticulum. nih.gov | Enhanced contractility. |
| Phospholamban | Cardiac Myocytes | Disinhibition of SERCA pump. oup.com | Faster myocardial relaxation (lusitropy). |
| Myosin Light Chain Kinase (MLCK) | Bronchial Smooth Muscle | Inhibition of kinase activity. patsnap.com | Muscle relaxation and bronchodilation. patsnap.com |
Initiation of Alternative Signaling Pathways (e.g., ERK1/2, PI3K/Akt)
While the Gs-cAMP-PKA pathway is the canonical signaling route for β-adrenergic receptors, stimulation by this compound can also trigger alternative, parallel signaling cascades, notably the extracellular signal-regulated kinase 1/2 (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govd-nb.info
ERK1/2 Pathway: The activation of ERK1/2 by isoproterenol is a complex process that can occur through several mechanisms depending on the cell type and agonist concentration. nih.gov In some cells, such as primary astrocytes, low nanomolar concentrations of isoproterenol acting on β2-receptors can lead to ERK1/2 phosphorylation via a β-arrestin-mediated mechanism involving the recruitment of the tyrosine kinase Src. nih.gov In contrast, higher micromolar concentrations can induce ERK1/2 activation through a process known as Gs/Gi protein switching, which requires PKA activity and leads to the transactivation of the epidermal growth factor receptor (EGFR). nih.gov In cardiomyocytes, isoproterenol-induced ERK activation has been shown to be dependent on calcium influx through L-type calcium channels and the subsequent activation of the calcium-dependent phosphatase, calcineurin. ahajournals.org This pathway is implicated in the development of cardiac hypertrophy. ahajournals.org
PI3K/Akt Pathway: The PI3K/Akt pathway, a critical regulator of cell survival, growth, and metabolism, can also be engaged by β-adrenergic stimulation. d-nb.infonih.gov Studies have shown that isoproterenol can induce the activation of PI3K and its downstream effector Akt. ahajournals.org In the context of cardiac physiology, this pathway is often studied alongside the ERK pathway. For example, mouse models with a genetic knockout of PI3Kγ were found to be resistant to isoproterenol-induced pathological cardiac hypertrophy, a condition associated with attenuated activation of both Akt and ERK1/2. d-nb.info This suggests a significant crosstalk and synergistic regulation between the PI3K/Akt and ERK signaling pathways in response to sustained β-adrenergic stimulation. d-nb.info
Beta-Arrestin Recruitment, Receptor Desensitization, and Internalization Mechanisms Modulated by this compound
Prolonged or intense stimulation of β-adrenergic receptors by an agonist like this compound triggers regulatory mechanisms to prevent overstimulation, a process known as desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. biorxiv.org
Upon agonist binding, the receptor undergoes a conformational change that exposes phosphorylation sites, primarily on its C-terminal tail. nih.gov GRKs then phosphorylate these serine and threonine residues. biorxiv.org This phosphorylation event dramatically increases the receptor's affinity for cytosolic β-arrestin proteins (β-arrestin1 and β-arrestin2). biorxiv.orgnih.gov
The binding of β-arrestin to the phosphorylated receptor has two major consequences:
Desensitization: β-arrestin sterically hinders the coupling of the receptor to its G protein, effectively uncoupling it from the canonical adenylyl cyclase signaling pathway. biorxiv.org This terminates the G-protein-mediated signal, even while the agonist is still bound.
Internalization: β-arrestin acts as a scaffold protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein AP2. biorxiv.org This facilitates the trafficking of the receptor into clathrin-coated pits for endocytosis, removing it from the cell surface and further attenuating the cellular response. biorxiv.orgoup.com Isoproterenol has been shown to effectively promote the recruitment of β-arrestin to both β1AR and β2AR, leading to receptor internalization. nih.gov The desensitization process can also involve the recruitment of phosphodiesterases (PDEs) to the receptor complex in a β-arrestin-dependent manner, which then hydrolyze local cAMP, further dampening the signal. oup.com
Table 2: Key Mediators in this compound-Induced Receptor Regulation
| Protein | Role | Mechanism |
| G protein-coupled receptor kinases (GRKs) | Receptor Phosphorylation | Phosphorylates the agonist-occupied receptor, creating a binding site for β-arrestin. biorxiv.org |
| β-Arrestin (1 and 2) | Signal Termination & Scaffolding | Binds to phosphorylated receptor, blocking G-protein coupling and initiating internalization. biorxiv.orgnih.gov |
| Clathrin / AP2 | Endocytosis | Core components of the endocytic machinery recruited by β-arrestin to mediate receptor internalization. biorxiv.org |
| Phosphodiesterase 4D (PDE4D) | Signal Dampening | Recruited to the receptor complex by β-arrestin to hydrolyze local cAMP. oup.com |
Investigation of Biased Agonism and Functional Selectivity of this compound
The classical view of receptor pharmacology assumed that an agonist would activate all signaling pathways coupled to a receptor to the same degree. However, the concept of "biased agonism" or "functional selectivity" has emerged, positing that ligands can stabilize distinct receptor conformations that preferentially activate certain downstream pathways over others (e.g., G-protein signaling versus β-arrestin signaling). nih.govresearchgate.net
In the study of biased agonism, l-isoproterenol is frequently used as a reference compound because it is considered a relatively "unbiased" or "balanced" full agonist for β-adrenergic receptors. nih.govnih.gov This means it activates both the Gs/cAMP pathway and the β-arrestin recruitment pathway with comparable efficacy and potency. nih.gov
The functional selectivity of a ligand is quantified by comparing its ability to activate one pathway (e.g., cAMP production) versus another (e.g., β-arrestin recruitment) relative to a reference agonist like isoproterenol. researchgate.net For instance, a ligand might be a potent activator of the G-protein pathway but a weak recruiter of β-arrestin, making it "G-protein biased." Conversely, a "β-arrestin biased" ligand would preferentially engage the β-arrestin pathway. nih.gov Carvedilol, for example, acts as an antagonist for the G-protein pathway but can function as an agonist for β-arrestin-dependent signaling. nih.gov Studies have demonstrated that different biased ligands can induce distinct patterns of receptor phosphorylation, which likely underlies their ability to selectively recruit different signaling effectors. nih.gov
Table 3: Comparative Signaling Bias at the β2-Adrenergic Receptor
| Compound | Primary Signaling Pathway Activated | Bias Relative to Isoproterenol | Functional Classification |
| l-Isoproterenol | Gs-cAMP and β-Arrestin | Reference (Unbiased) | Unbiased Full Agonist. nih.govnih.gov |
| Salmeterol | Gs-cAMP | Gs-Biased | Gs-Biased Agonist. nih.gov |
| Carvedilol | β-Arrestin | β-Arrestin-Biased | β-Arrestin-Biased Ligand / Gs-Antagonist. nih.govnih.gov |
Application of L Isoproterenol Sulfate in in Vitro and Ex Vivo Experimental Models
Use of l-Isoproterenol Sulfate (B86663) in Cultured Cell Lines for Adrenergic Receptor Expression and Function Studies
L-Isoproterenol sulfate is extensively used in cultured cell lines to investigate the expression, regulation, and function of adrenergic receptors. These models provide a controlled environment to dissect the molecular mechanisms of β-adrenergic signaling.
Human cell lines, such as astrocytoma cells and neuroblastoma SH-SY5Y cells, are valuable tools. In human astrocytoma cells, isoproterenol (B85558) has been used to study the kinetics of β-adrenergic receptor internalization and externalization, a process known as diacytosis. nih.gov These studies have shown that the return of internalized receptors to the plasma membrane is a rapid process. nih.gov In SH-SY5Y neuroblastoma cells, isoproterenol treatment has been shown to protect against neurotoxin-induced cell loss by activating the transient receptor potential melastatin-7 (TRPM7) channel, leading to increased intracellular magnesium levels. frontiersin.org
The human submandibular gland (HSG) cell line has been employed to study the effects of β-adrenergic stimulation on salivary gland function. Research has shown that isoproterenol can alter cell morphology, increase the secretion of sulfated glycosaminoglycans, decrease α-amylase expression, and induce apoptosis.
Animal cell lines are also widely used. For instance, the neuronal progenitor cell line AS583-8 has been instrumental in comparing the mechanisms of neurite outgrowth induced by β-adrenergic agonists versus fibroblast growth factor (bFGF). nih.gov Isoproterenol was found to induce rapid, highly branched process formation, distinct from the slower, unbranched outgrowth stimulated by bFGF. nih.gov In HEK293 cells stably expressing the human β2-adrenergic receptor, isoproterenol is used to study receptor desensitization and the effects of various compounds on this process. ahajournals.org Furthermore, studies in HEK293 cells have revealed that isoproterenol can act as a biased agonist at the alpha-1A-adrenoceptor, selectively activating the MAPK/ERK pathway. nih.gov
Table 1: Effects of l-Isoproterenol in Cultured Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Organism | Key Findings with Isoproterenol | Reference(s) |
| Astrocytoma | Human | Studied kinetics of β-adrenergic receptor internalization and externalization (diacytosis). | nih.gov |
| SH-SY5Y Neuroblastoma | Human | Protected against neurotoxin-induced cell loss via TRPM7 activation. | frontiersin.org |
| HSG (Submandibular Gland) | Human | Altered cell morphology, increased sulfated glycosaminoglycan secretion, decreased α-amylase expression, and induced apoptosis. | |
| AS583-8 (Neuronal Progenitor) | --- | Induced rapid, highly branched neurite outgrowth. | nih.gov |
| HEK293 (Embryonic Kidney) | Human | Used to study β2-adrenergic receptor desensitization and biased agonism at the alpha-1A-adrenoceptor. | ahajournals.orgnih.gov |
| H9c2 (Myoblast) | Rat | Induced cardiomyocyte hypertrophy. | mdpi.com |
| HL-1 (Cardiac Muscle) | Mouse | Triggered expression of oxidative stress and apoptotic markers. | mednexus.org |
Analysis of this compound Effects on Primary Cell Cultures (e.g., Cardiomyocytes, Smooth Muscle Cells)
Primary cell cultures offer a model that more closely resembles the in vivo environment. This compound is a key reagent for studying cellular responses in these more physiologically relevant systems.
In primary cultures of cardiomyocytes, isoproterenol is a standard agent for inducing hypertrophy and studying the underlying signaling pathways. mdpi.comnih.gov For example, in neonatal rat cardiomyocytes, isoproterenol treatment leads to an increase in cell surface area. mdpi.com It has also been used to investigate the differentiation of cardiosphere-derived cells (CDCs) into cardiomyocytes, where it was found to upregulate the expression of cardiac troponin T (cTnT) and connexin-43. amegroups.org Furthermore, studies on adult murine cardiomyocytes have shown that isoproterenol can promote contraction. pnas.org In ventricular myocytes isolated from rats, isoproterenol is used to assess contractile responsiveness. ahajournals.org
Primary cultures of smooth muscle cells are also a focus of research using isoproterenol. In human airway smooth muscle cells, isoproterenol has been shown to induce actin depolymerization through both PKA-dependent and PKA-independent pathways. physiology.org In vascular smooth muscle cells, isoproterenol inhibits migration induced by platelet-derived growth factor (PDGF) by increasing intracellular cAMP levels. researchgate.net
Table 2: Effects of l-Isoproterenol in Primary Cell Cultures This table is interactive. You can sort and filter the data.
| Cell Type | Species | Key Findings with Isoproterenol | Reference(s) |
| Cardiomyocytes | Rat | Induced hypertrophy and increased cell surface area. | mdpi.comnih.gov |
| Cardiosphere-Derived Cells (CDCs) | --- | Promoted differentiation into cardiomyocytes. | amegroups.org |
| Cardiomyocytes | Mouse | Promoted cardiomyocyte contraction. | pnas.org |
| Ventricular Myocytes | Rat | Assessed contractile responsiveness. | ahajournals.org |
| Airway Smooth Muscle Cells | Human | Induced actin depolymerization. | physiology.org |
| Vascular Smooth Muscle Cells | Human | Inhibited PDGF-induced migration. | researchgate.net |
Mechanistic Studies on Isolated Organ Preparations (e.g., Cardiac Tissues, Airway Smooth Muscle) Using this compound
Isolated organ preparations provide an ex vivo system to study the integrated physiological and pharmacological responses of tissues.
In isolated cardiac tissue preparations, isoproterenol is used to investigate its positive inotropic (increased contractility), lusitropic (enhanced relaxation), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects. nih.govnih.gov Studies on isolated ventricular myocytes from bovine and guinea pig hearts have detailed the effects of isoproterenol on action potential duration and configuration. ahajournals.org In rats with right ventricular hypertrophy, isolated myocytes showed a reduced rate of contraction in response to maximum isoproterenol. nih.gov
Isolated airway smooth muscle preparations, such as tracheal rings, are used to study bronchodilation. Isoproterenol induces relaxation of pre-contracted airway smooth muscle. nih.govplos.org Research on isolated rat tracheal smooth muscle has demonstrated that prolonged exposure to isoproterenol can lead to desensitization, characterized by a reduced affinity of β-receptors for the agonist. nih.gov In a guinea pig model of allergic lung inflammation, isoproterenol's relaxant potency was impaired in tracheal preparations with intact epithelium. frontiersin.org
Table 3: Effects of l-Isoproterenol on Isolated Organ Preparations This table is interactive. You can sort and filter the data.
| Organ/Tissue Preparation | Species | Key Findings with Isoproterenol | Reference(s) |
| Ventricular Myocytes | Bovine, Guinea Pig | Increased action potential duration and altered configuration. | ahajournals.org |
| Right Ventricular Myocytes | Rat | Reduced rate of contraction in hypertrophied hearts. | nih.gov |
| Tracheal Smooth Muscle | Rat | Induced relaxation and desensitization upon prolonged exposure. | nih.gov |
| Trachea | Guinea Pig | Relaxant potency was impaired in a model of allergic lung inflammation. | frontiersin.org |
| Portal Vein | Rat | Inhibited tension development in vascular smooth muscle. | ahajournals.org |
Biochemical and Biophysical Characterization of Receptor-Ligand Complexes with this compound
Biochemical and biophysical techniques are employed to characterize the interaction between this compound and adrenergic receptors at the molecular level.
Radioligand binding assays are a fundamental technique used to determine the affinity and number of receptors in a given preparation. nih.gov For example, in membranes from transfected cells, the binding of radiolabeled antagonists is competed with isoproterenol to determine its binding affinity. emory.edu
Förster resonance energy transfer (FRET) has been utilized to study the conformational changes in the β2-adrenergic receptor upon agonist binding and its interaction with G-proteins. pnas.org These studies have revealed that partial agonists, like isoproterenol in some contexts, induce different conformational states of the receptor compared to full agonists. pnas.org
Furthermore, biochemical assays are used to measure the downstream consequences of receptor activation, such as the production of cAMP. ahajournals.orgemory.edu These assays are crucial for determining the efficacy of agonists and understanding the signaling cascades they initiate.
Advanced Analytical and Methodological Approaches in L Isoproterenol Sulfate Research
Quantitative Receptor Autoradiography and Radioligand Binding Assays for Receptor Density and Affinity Determination
Quantitative receptor autoradiography and radioligand binding assays are foundational techniques for characterizing the interaction of l-isoproterenol sulfate (B86663) with its target β-adrenergic receptors. These methods provide critical data on the density (Bmax) and binding affinity (Kd) of receptors in various tissues and cell types.
In a typical radioligand binding assay, membranes prepared from cells or tissues are incubated with a radiolabeled ligand, such as ³H-dihydroalprenolol or [¹²⁵I]iodocyanopindolol (ICYP), which binds to β-adrenergic receptors. nih.govpnas.org To determine the specific binding, parallel experiments are conducted in the presence of a high concentration of an unlabeled competitor, like l-isoproterenol, to saturate the receptors and prevent the radioligand from binding. scispace.com The difference between total binding (in the absence of the competitor) and non-specific binding (in its presence) yields the specific binding value.
By varying the concentration of the radioligand, saturation binding experiments can be performed to calculate the Bmax, representing the total number of receptors, and the Kd, the dissociation constant which indicates the radioligand's affinity. pnas.org Competition binding assays, where varying concentrations of l-isoproterenol are used to displace a fixed concentration of the radiolabeled antagonist, allow for the determination of l-isoproterenol's own affinity (expressed as Ki or IC50). scispace.com
Research findings from these assays have been pivotal. For instance, studies have used these methods to demonstrate that prolonged exposure to isoproterenol (B85558) can lead to a significant down-regulation of β2-adrenergic receptors in cell lines. nih.gov Similarly, these assays have been employed to quantify β-adrenergic receptor concentrations in tissues like the human fetal lung, showing an increase in receptor numbers with gestational age. scispace.com Autoradiography extends these findings by providing a visual map of receptor distribution within tissue sections, as demonstrated in studies of collateral and normal arterial vessels. ahajournals.org
Table 1: Representative Data from Radioligand Binding Assays in l-Isoproterenol Research
| Tissue/Cell Type | Radioligand | Competitor | Finding | Reference |
| Neonatal Rat Cardiac Myocytes | [¹²⁵I]iodocyanopindolol | l-Isoproterenol | Determined β-adrenergic receptor number (Bmax: 26-29 fmol/mg protein) and affinity (Kd: 43-78 pM). | pnas.org |
| Human Fetal Lung | [¹²⁵I]iodocyanopindolol | l-Isoproterenol | Binding was saturable and high affinity (Kd = 40 pM); receptor concentration increased with gestational age. | scispace.com |
| Rabbit Iris-Ciliary Body | ³H-dihydroalprenolol | l-Isoproterenol | Demonstrated specific binding to beta-adrenergic receptors, with isoproterenol showing high potency in displacing the radioligand. | nih.gov |
| CHO Cells (β₂AR-expressing) | [³H]DHA | l-Isoproterenol | 24-hour treatment with isoproterenol resulted in significant receptor down-regulation. | nih.gov |
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for Receptor Activation Monitoring
FRET and BRET are powerful techniques used in living cells to monitor the dynamic protein-protein interactions that occur upon receptor activation by an agonist like l-isoproterenol. These assays provide real-time insights into the conformational changes and recruitment of signaling partners to the receptor.
BRET, in particular, has been widely used to study β-adrenergic receptor signaling. In a common setup, the β2-adrenergic receptor (β2AR) is genetically fused to a bioluminescent donor, such as Renilla luciferase (Rluc), and a key signaling partner, like β-arrestin, is fused to a fluorescent acceptor, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP). pnas.org When l-isoproterenol binds to and activates the receptor, it induces a conformational change that promotes the binding of β-arrestin-YFP. This brings the donor and acceptor into close proximity (1-10 nm), allowing for non-radiative energy transfer from Rluc to YFP, which then emits light at its characteristic wavelength. The resulting BRET signal is a direct measure of the receptor-β-arrestin interaction. pnas.orgnih.gov
These assays have been instrumental in:
Demonstrating Receptor Dimerization: BRET has provided unambiguous evidence that the β2AR exists as a constitutive homodimer in living cells and that agonist stimulation with isoproterenol increases the BRET signal between receptor molecules. pnas.org
Quantifying Agonist-Induced Interactions: Researchers have used BRET to generate dose-response curves for the isoproterenol-promoted interaction between the β2AR and β-arrestin, allowing for the determination of agonist potency (EC50). pnas.org
Monitoring G-Protein Coupling: More advanced BRET sensors have been developed to monitor the interaction between the receptor and its cognate G protein subunits upon agonist stimulation. nih.govbiorxiv.org
Tracking Downstream Messengers: BRET-based biosensors for cyclic AMP (cAMP) can monitor the direct downstream consequence of β2AR activation by l-isoproterenol, showing a decrease in the BRET signal of the sensor as intracellular cAMP levels rise. nih.gov
Table 2: Data from BRET/FRET Assays Monitoring l-Isoproterenol-Induced Receptor Activity
| Assay Type | Interacting Partners | Stimulus | Key Finding | Reference |
| BRET | β2AR-Rluc & β2AR-YFP | l-Isoproterenol (10 µM) | Demonstrated constitutive receptor homodimerization, with the agonist increasing the BRET signal. | pnas.org |
| BRET | β2AR-Rluc & β-arrestin-YFP | l-Isoproterenol | Monitored agonist-promoted interaction, confirming that β-arrestin binds to the activated receptor. | pnas.org |
| BRET | PKA (RII–Rluc/GFP-C) | l-Isoproterenol | The sensor was sensitive to cAMP production following β2AR activation by isoproterenol. | nih.gov |
| NanoBRET | Nluc-β2AR & TMR-GαS peptide | l-Isoproterenol (10 µM) | Agonist stimulation was required to observe recruitment of the GαS peptide to the receptor, with a measured Kd of 588 ± 19 nM. | biorxiv.org |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics of l-Isoproterenol Sulfate
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of binding kinetics between an analyte in solution and a ligand immobilized on a sensor surface. ethz.chyoutube.com In the context of this compound research, SPR can be used to characterize its direct interaction with purified receptors or other binding proteins.
The methodology involves immobilizing a purified protein, such as a β-adrenergic receptor or a potential off-target protein, onto a gold-coated sensor chip. nih.govbiorxiv.org A solution containing this compound is then flowed over the surface. The binding of isoproterenol to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). youtube.com
The resulting sensorgram provides a wealth of kinetic information:
Association Phase: As isoproterenol binds to the protein, the signal increases. The rate of this increase is used to calculate the association rate constant (ka).
Dissociation Phase: When the flow is switched back to a buffer without isoproterenol, the bound molecules dissociate, and the signal decreases. The rate of this decay is used to determine the dissociation rate constant (kd).
Affinity Constant: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the rate constants (kd/ka).
A pre-clinical study utilized SPR to investigate whether isoproterenol (ISO) could directly bind to myeloid differentiation factor 2 (MD2). In this study, recombinant human MD2 protein was immobilized on a sensor chip, and various concentrations of ISO were injected. The analysis confirmed a direct interaction and allowed for the calculation of binding kinetic parameters by fitting the data to a 1:1 Langmuir binding model. nih.gov
Table 3: Example of SPR Analysis for Isoproterenol Binding
| Immobilized Ligand | Analyte | Analyte Concentrations (µM) | Kinetic Model | Finding | Reference |
| Recombinant Human MD2 Protein | l-Isoproterenol (ISO) | 0.4875 - 500 | 1:1 Langmuir | Determined real-time association and dissociation, allowing for calculation of binding kinetic parameters. | nih.gov |
High-Content Imaging and Flow Cytometry for Cellular Responses to this compound
High-content imaging and flow cytometry are powerful, high-throughput techniques that provide quantitative data on cellular responses to this compound at the single-cell level.
Flow Cytometry measures the properties of individual cells as they pass through a laser beam. It can rapidly analyze large cell populations for parameters such as protein expression and phosphorylation status. In the study of l-isoproterenol, flow cytometry has been used to:
Quantify Receptor Expression: Measure the relative expression levels of β-adrenergic receptors on the surface of different immune cell populations. nih.govnih.gov
Analyze Downstream Signaling: Detect the phosphorylation and activation of downstream signaling molecules like ERK1/2 in response to isoproterenol treatment. physiology.org
Assess Cellular Phenotypes: Analyze changes in cellular markers, such as the expression of CD44, or markers of DNA damage (γH2AX) following isoproterenol exposure. physiology.orgmdpi.com
Table 4: Findings from High-Content Imaging and Flow Cytometry Studies
| Technique | Cell Type | Measurement | Stimulus | Key Finding | Reference |
| High-Content Imaging | U2OS (β2AR-expressing) | β-arrestin-GFP vesicle formation | l-Isoproterenol | Dose-dependent increase in vesicles; calculated EC50 of 0.002 µM. | moleculardevices.com |
| Flow Cytometry | Human Salivary Gland (HSY) Cells | ERK1/2 Phosphorylation | l-Isoproterenol (10 µM) | Induced transient activation of ERK1/2 (4.4-fold increase at 10 min). | physiology.org |
| Flow Cytometry | Human Salivary Gland (HSY) Cells | CD44 Surface Expression | l-Isoproterenol | Markedly elevated surface expression of the adhesion molecule CD44. | physiology.org |
| Flow Cytometry | Human PBMCs | DNA Damage (γH2AX) | l-Isoproterenol | Repeated isoproterenol treatment significantly increased the percentage of γH2AX-positive cells over time. | mdpi.com |
| Flow Cytometry | Murine Splenic B Cells | β2-Adrenergic Receptor Expression | Collagen-Induced Arthritis Model | The frequency of β2-ADR-expressing B cells increased during arthritis. | nih.gov |
Mass Spectrometry-Based Metabolomic and Proteomic Investigations Related to this compound Action (Pre-Clinical)
Mass spectrometry (MS)-based proteomics and metabolomics are systems-biology approaches that provide a global snapshot of the proteins and small-molecule metabolites within a biological system. jacc.orgnih.gov In pre-clinical research, these techniques are used to explore the comprehensive molecular mechanisms and identify potential biomarkers associated with the effects of l-isoproterenol, particularly in models of cardiac stress. nih.govukm.edu.my
Proteomics typically involves the "bottom-up" approach. Proteins are extracted from a tissue (e.g., heart) or biofluid (e.g., serum), digested into smaller peptides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). jacc.org This allows for the identification and quantification of thousands of proteins simultaneously. Quantitative proteomics, often using methods like tandem mass tags (TMT), can compare protein abundance between different groups (e.g., control vs. isoproterenol-treated). Studies have used this approach in rats with isoproterenol-induced myocardial ischemia to identify hundreds of differentially expressed proteins (DEPs) in the serum, revealing changes in pathways related to metabolism and inflammation. nih.gov
Metabolomics focuses on the comprehensive analysis of low molecular weight compounds (<1500 Da). ukm.edu.my Samples are analyzed using techniques like LC-MS or gas chromatography-mass spectrometry (GC-MS). This approach has been used to study the metabolic profile of myocardial tissue in rats following isoproterenol-induced myocardial infarction. These studies have identified significant alterations in numerous metabolites involved in energy metabolism (e.g., glucose-6-phosphate), amino acid metabolism, and pathways related to oxidative stress (e.g., glutathione (B108866) metabolism). ukm.edu.my
Together, these "omics" technologies provide an unbiased, discovery-driven view of the complex biological changes induced by l-isoproterenol, complementing targeted mechanistic studies and aiding in the identification of novel biomarkers and therapeutic targets. nih.govukm.edu.my
Table 5: Examples of Mass Spectrometry-Based 'Omics' Research on Isoproterenol Effects
| 'Omics' Type | Biological System | Analytical Platform | Key Findings | Reference |
| Quantitative Proteomics | Serum from rats with ISO-induced myocardial ischemia | TMT-based LC-MS/MS | Identified 227 differentially expressed proteins between model and control groups, highlighting changes in metabolic and inflammatory pathways. | nih.gov |
| Untargeted Metabolomics | Myocardial tissue from rats with ISO-induced myocardial infarction | UHPLC-MS | Identified 84 significantly altered metabolites, indicating impaired DNA synthesis, enhanced anaerobic glycolysis, and disturbed glutathione metabolism. | ukm.edu.my |
| Proteomics | Aortas from mice treated with isoproterenol | Western Blot (targeted proteomics) | Confirmed protein expression of β1- and β2-adrenoceptors in aortic tissue. | plos.org |
Comparative Pharmacological Analysis of L Isoproterenol Sulfate with Adrenergic Ligands
Structure-Activity Relationship (SAR) Studies Comparing l-Isoproterenol Sulfate (B86663) with Other Beta-Adrenergic Agonists
The structure-activity relationship (SAR) of sympathomimetic amines, including l-isoproterenol, is centered around the β-phenylethylamine skeleton. ramauniversity.ac.in Modifications to this core structure dictate the affinity and selectivity of the compound for adrenergic receptor subtypes.
l-Isoproterenol is structurally analogous to the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862). ias.ac.in The key structural difference that profoundly influences its pharmacological activity is the substitution on the amine nitrogen. uoanbar.edu.iq While norepinephrine has a primary amine (no substitution), and epinephrine has a methyl group, l-isoproterenol possesses a larger isopropyl group. wikipedia.orgias.ac.in
This N-alkyl substitution is a critical determinant of receptor selectivity. SAR studies demonstrate that increasing the bulk of the N-alkyl substituent enhances the compound's affinity for β-adrenergic receptors while diminishing its activity at α-adrenergic receptors. uoanbar.edu.iq Consequently, l-isoproterenol is a potent, non-selective β-receptor agonist with virtually no α-adrenergic activity at therapeutic concentrations. wikipedia.orgfda.gov In contrast, norepinephrine has a higher potency for α-receptors, and epinephrine acts as a potent agonist at both α and β receptors. ramauniversity.ac.inuoanbar.edu.iq
The catechol moiety (the 3,4-dihydroxybenzene group) is crucial for high-potency agonist activity at both β1 and β2 receptors. The hydroxyl groups form essential hydrogen bonds with the receptor's binding site. uoanbar.edu.iq The hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain is also vital for receptor binding. slideshare.net
| Compound | N-Alkyl Substituent | Relative α-Adrenergic Activity | Relative β-Adrenergic Activity | Primary Receptor Selectivity |
|---|---|---|---|---|
| Norepinephrine | -H | +++ | + | α, β1 > β2 |
| Epinephrine | -CH₃ | ++ | ++ | α, β1, β2 |
| l-Isoproterenol | -CH(CH₃)₂ | + | +++ | β1, β2 > α |
This table illustrates the influence of the N-alkyl group on adrenergic receptor activity. The size of the substituent directly correlates with β-receptor potency and inversely with α-receptor potency.
Competitive Binding and Functional Antagonism Studies with Beta-Adrenergic Receptor Antagonists
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, exert their effects by competitively inhibiting the binding of β-agonists like l-isoproterenol to β-receptors. The nature of this antagonism depends on the selectivity of the beta-blocker.
Non-selective Beta-Blockers: Propranolol (B1214883) is a classic non-selective beta-blocker, meaning it antagonizes both β1 and β2 receptors. mdpi.com Studies have shown that propranolol potently suppresses the effects of l-isoproterenol. For instance, it effectively blocks the increases in heart rate (a β1-mediated effect) and the reduction in diastolic blood pressure (a β2-mediated effect) induced by l-isoproterenol. nih.govnih.gov In functional studies, propranolol almost completely blocks the bronchodilatory effects (β2) of isoproterenol (B85558) in asthmatic patients. nih.gov
β1-Selective Beta-Blockers: Metoprolol (B1676517) is a cardioselective antagonist with a higher affinity for β1 receptors than for β2 receptors. mdpi.com In comparative studies, metoprolol effectively antagonizes the cardiac (β1) effects of l-isoproterenol, such as increased heart rate, to a similar extent as propranolol at equipotent doses. nih.gov However, its effect on β2-mediated responses is considerably weaker. For example, the antagonism of isoproterenol-induced bronchodilation by metoprolol is much less pronounced than that observed with propranolol. nih.gov Similarly, propranolol is more potent than metoprolol in suppressing isoproterenol-induced tremor, which is mediated by peripheral β2-receptors. nih.gov
These competitive interactions are reversible; a sufficient dose of an agonist like l-isoproterenol can overcome the blockade produced by the antagonist. labriva.com
| Antagonist | Receptor Selectivity | Effect on Isoproterenol-Induced Tachycardia (β1) | Effect on Isoproterenol-Induced Bronchodilation (β2) | Effect on Isoproterenol-Induced Tremor (β2) |
|---|---|---|---|---|
| Propranolol | Non-selective (β1 and β2) | Strong Antagonism | Strong Antagonism | Strong Antagonism |
| Metoprolol | Cardioselective (β1 > β2) | Strong Antagonism | Weak Antagonism | Weak Antagonism |
| Atenolol | Cardioselective (β1 > β2) | Moderate Antagonism | Weak Antagonism | Weak Antagonism |
This table summarizes findings from studies where beta-blockers were used to counteract the physiological effects of l-isoproterenol, demonstrating the principles of competitive and selective antagonism. nih.govnih.gov
Characterization of Synergistic or Antagonistic Interactions with Other Receptor Systems
Beyond the adrenergic system, the pharmacological effects of l-isoproterenol can be modulated by interactions with other receptor systems, most notably the muscarinic cholinergic system. A significant "cross-talk" exists between β-adrenergic and muscarinic receptors, particularly in tissues where both systems exert opposing physiological effects, such as the heart and airway smooth muscle.
Antagonistic Interactions with the Muscarinic System: In the heart, β-adrenergic stimulation by l-isoproterenol increases heart rate and contractility, while activation of M2 muscarinic receptors by acetylcholine (B1216132) has the opposite effect. nih.govplos.org This opposition is not merely physiological but also occurs at the intracellular signaling level. The l-isoproterenol-activated β-receptor pathway stimulates adenylyl cyclase to produce cyclic AMP (cAMP). nih.gov Conversely, the M2 muscarinic receptor pathway can inhibit adenylyl cyclase, thereby reducing cAMP levels and counteracting the β-adrenergic effect. physiology.org
Studies have shown that muscarinic agonists can attenuate the chronotropic and inotropic effects induced by l-isoproterenol. plos.org Furthermore, prolonged stimulation with l-isoproterenol has been shown to cause a down-regulation of cardiac M2 muscarinic receptors, suggesting a long-term reciprocal regulatory relationship between the two systems. physiology.org In airway smooth muscle, acetylcholine released from parasympathetic nerves causes bronchoconstriction via M3 muscarinic receptors, while l-isoproterenol causes bronchodilation via β2-receptors. nih.govucl.ac.uk Muscarinic agonists have been shown to inhibit the relaxation of airway smooth muscle induced by isoproterenol. nih.gov
Synergistic Interactions: In some contexts, l-isoproterenol can exhibit synergistic interactions. For example, research has shown that co-treatment with l-isoproterenol and TNF-related apoptosis-inducing ligand (TRAIL) can synergistically increase apoptosis in certain cell lines. nih.gov This effect is mediated by the up-regulation of death receptor 5 (DR5) by l-isoproterenol, sensitizing the cells to TRAIL-induced cell death. nih.gov This interaction is not a direct receptor-to-receptor synergy but rather a convergence of downstream signaling pathways.
There is limited evidence of direct synergistic or antagonistic interactions between l-isoproterenol and other major receptor systems like dopaminergic or serotonergic systems in a clinically significant manner, with the primary interactions being characterized within the adrenergic and cholinergic domains.
Preclinical Mechanistic Research Applications of L Isoproterenol Sulfate in Animal Models
Studies on the Role of Beta-Adrenergic Signaling in Cardiovascular Physiology (Excluding Disease Progression)
L-Isoproterenol sulfate (B86663) is widely used to probe the basic functions of the cardiovascular system, specifically how the heart and blood vessels respond to adrenergic stimulation.
In isolated heart and cardiomyocyte models, l-isoproterenol sulfate is a standard agent for inducing and studying positive inotropic (force of contraction) and chronotropic (heart rate) effects. By binding to β1-adrenergic receptors predominantly found in cardiac tissue, it initiates a signaling cascade involving the activation of adenylate cyclase, an increase in cyclic AMP (cAMP), and enhanced calcium ion influx into cardiac cells. drugbank.compatsnap.com This mechanism directly translates to an increased heart rate and greater contractility. drugbank.compatsnap.comnih.gov
Preclinical studies using isolated preparations are crucial for dissecting these direct myocardial effects from systemic influences like blood pressure changes. For instance, investigations on isolated mouse papillary muscles demonstrate that l-isoproterenol increases the contractile twitch force at a fixed beating frequency, allowing for the specific analysis of its inotropic effect, separate from its chronotropic effect. jove.com Similarly, studies on isolated myocytes from rat ventricles have shown a direct increase in the rate of contraction upon exposure to isoproterenol (B85558). nih.gov Research on isolated, non-failing human myocardial tissue further quantifies these effects, showing significant increases in peak twitch tension and the maximum rates of tension rise and fall, which underscores the role of isoproterenol in enhancing both contraction and relaxation phases of the cardiac cycle. nih.gov
| Parameter | Mean Increase (%) | Significance |
|---|---|---|
| Peak Twitch Tension | 46% | P < 0.025 |
| Maximum Rate of Tension Rise | 126% | P < 0.001 |
| Maximum Rate of Tension Fall | 137% | P < 0.005 |
The influence of this compound on vascular tone is primarily mediated through its interaction with β2-adrenergic receptors located on vascular smooth muscle cells. ncats.io Activation of these receptors leads to smooth muscle relaxation, resulting in vasodilation. ncats.io
Perfused organ systems and isolated vessel preparations are essential for characterizing these vascular effects without the confounding influence of cardiac responses. In a study using an isolated, perfused trunk preparation from the rainbow trout, l-isoproterenol was shown to induce vasodilation, demonstrating the presence and function of β-dilatory receptors. ubc.ca Research on isolated porcine coronary resistance arteries further detailed this effect, showing that isoproterenol causes dose-dependent relaxation in vessels that were pre-contracted with another agent. ahajournals.org This type of experimental model allows for the precise quantification of the vasodilatory potency of l-isoproterenol on specific vascular beds. The vasorelaxant effects are assessed by incubating a blood vessel ring with the substance and observing its ability to counteract a pre-induced contraction. mdpi.com
| Agonist | Condition | IC₅₀ (Concentration for 50% Relaxation) |
|---|---|---|
| Isoproterenol | Control | 6.6 x 10⁻⁹ M |
| Isoproterenol | With Propranolol (B1214883) (β-blocker) | 1.9 x 10⁻⁷ M |
Myocardial Contractility and Chronotropy in Isolated Heart Models
Investigations into Airway Smooth Muscle Regulation and Bronchial Reactivity Mechanisms (Excluding Disease States)
This compound is a cornerstone agent for investigating the fundamental mechanisms of airway smooth muscle relaxation. Its potent bronchodilatory effect is a result of β2-adrenergic receptor agonism, which relaxes the airway smooth muscle and widens the airways. drugbank.compatsnap.com In preclinical animal models, isolated tracheal rings or precision-cut lung slices (PCLS) are used to study these effects directly.
Studies using isolated trachea from mice and guinea pigs have confirmed that l-isoproterenol is a potent relaxant of airway smooth muscle. physiology.org Furthermore, it is used as a reference compound to study how other factors, such as inflammation, modulate bronchial reactivity. For example, in a guinea pig model of chronic allergic lung inflammation, the relaxant potency of isoproterenol was significantly reduced in tracheal preparations with intact epithelium, demonstrating how the inflammatory environment can impair β-adrenergic signaling. nih.gov Such models are invaluable for understanding the basic physiology of bronchial reactivity.
| Condition | Isoproterenol Potency (pEC₅₀) |
|---|---|
| Control (No Inflammation) | 7.89 ± 0.12 |
| Asthmatic Model (Inflammation) | 7.24 ± 0.09 |
Elucidation of Adrenergic Control over Metabolic Processes (e.g., Lipolysis, Glycogenolysis) in Experimental Models
This compound is utilized in experimental models to clarify the role of β-adrenergic signaling in regulating key metabolic processes. Its stimulation of β-receptors triggers both the breakdown of fat (lipolysis) and the release of glucose from glycogen (B147801) stores (glycogenolysis).
The stimulation of β2-adrenergic receptors is known to promote glycogenolysis in the liver, while β3-adrenergic receptor activation is involved in regulating lipolysis. drugbank.com Experimental models have confirmed these actions. For instance, in vitro studies with isolated fat cells show that isoproterenol stimulates lipolysis. In a study on the air-breathing African catfish, infusion with isoproterenol resulted in a significant increase in plasma glucose concentration, demonstrating its effect on glycogenolysis. researchgate.net Interestingly, in the same model, isoproterenol caused a decrease in plasma free fatty acid (FFA) levels, an effect mediated by β2-adrenoceptors, highlighting species-specific differences in the adrenergic control of lipolysis. researchgate.net
| Treatment | Analyte | Effect |
|---|---|---|
| Isoproterenol Infusion | Plasma Glucose | Significant Increase |
| Isoproterenol Infusion | Plasma Free Fatty Acids (FFA) | Significant Decrease |
Neurobiological Investigations into Central Nervous System Adrenergic Receptors Using this compound (Excluding Behavioral Outcomes)
Within the field of neurobiology, this compound serves as a pharmacological probe to dissect the function of β-adrenergic receptors in specific neural circuits, independent of whole-animal behavioral analysis. These studies often employ in vitro preparations like brain slices to examine cellular and synaptic-level activity.
An exemplary study used l-isoproterenol in rat hippocampal slices to explore its effect on different information-processing pathways. nih.gov The research found that β-adrenergic stimulation with l-isoproterenol selectively enhanced the activation of the Schaffer collateral pathway input to CA1 pyramidal neurons. nih.gov In contrast, it had no effect on the activation of the perforant pathway to the same neurons. nih.gov This demonstrates the utility of l-isoproterenol in revealing the pathway-specific modulation exerted by the β-adrenergic system within the complex circuitry of the central nervous system.
| Neuronal Pathway to CA1 | Effect of l-Isoproterenol |
|---|---|
| Schaffer Collateral Pathway | Augmented action potential initiation |
| Perforant Pathway | No effect on action potential initiation |
Emerging Research Directions and Future Perspectives for L Isoproterenol Sulfate Studies
Exploration of Novel l-Isoproterenol Sulfate-Mediated Signaling Pathways and Receptor Cross-Talk
While the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway activated by l-isoproterenol sulfate (B86663) is well-established, recent research has uncovered a more complex signaling network. patsnap.com Studies have revealed that β-adrenergic receptor stimulation can trigger a cascade of previously unknown phosphorylation and dephosphorylation events. plos.org For instance, stimulation with isoproterenol (B85558) has been shown to induce novel tyrosine phosphorylation of proteins like Cdc2 and Pyk2, events mediated through cAMP and PKA. plos.org Additionally, isoproterenol can lead to the dephosphorylation of proteins in the PI3K/AKT pathway, such as GSK3β, 4E-BP1, and p70s6k. plos.org
Receptor cross-talk is another area of intense investigation. The signaling pathways of β-adrenergic receptors and other receptor systems, such as muscarinic, interleukin, and opioid receptors, are not isolated but rather engage in intricate communication. nih.govnih.govoup.com For example, isoproterenol can block the increase in extracellular signal-related kinase (ERK) phosphorylation that is typically promoted by muscarinic receptor activation. nih.gov In lymphocytes, isoproterenol has a dual role; it can stimulate cell viability on its own but inhibits IL-2-induced activation of key signaling pathways when administered prior to IL-2. nih.gov This highlights a molecular mechanism by which β-adrenergic signaling can both stimulate and suppress immune responses. nih.gov Furthermore, in the heart, there is significant cross-talk between β-adrenergic and opioid peptide receptors, which are coupled to opposing G-protein families. oup.com This interaction can modulate cardiac contractility and receptor trafficking. oup.com
A summary of novel signaling events induced by isoproterenol is presented below:
| Signaling Event | Affected Protein/Pathway | Mediator | Effect | Reference |
| Phosphorylation | Cdc2(Y15), Pyk2(Y402) | cAMP, PKA | Novel phosphorylation | plos.org |
| Dephosphorylation | GSK3β(S9), 4E-BP1(S65), p70s6k(T389) | cAMP | Dephosphorylation | plos.org |
| Cross-talk | Muscarinic Receptor Pathway | cAMP, PKA | Blocks ERK phosphorylation | nih.gov |
| Cross-talk | IL-2 Receptor Pathway | β2AR | Inhibits JAK/STAT, MEK/ERK, PI3K pathways | nih.gov |
| Cross-talk | Opioid Peptide Receptors | G-proteins | Modulates cardiac contractility | oup.com |
Development of this compound as a Chemical Probe for Uncharacterized Receptor Subtypes
The well-defined pharmacology of this compound as a non-selective β-adrenergic agonist makes it a valuable chemical probe for identifying and characterizing new or orphan G-protein coupled receptors (GPCRs). patsnap.comnih.gov Its ability to bind to and activate both β1- and β2-adrenergic receptors allows researchers to study the global effects of β-adrenergic stimulation. patsnap.comnih.gov By observing the physiological and cellular responses to isoproterenol in systems where the known β-adrenergic receptors are absent or blocked, scientists can infer the presence of novel receptor subtypes.
Furthermore, by comparing the effects of l-isoproterenol with those of more selective β-adrenergic agonists and antagonists, researchers can dissect the specific contributions of different receptor subtypes to a given physiological response. This approach has been instrumental in understanding the distinct roles of β1 and β2 receptors in various tissues. plos.org For example, studies have used isoproterenol in combination with selective agonists like dobutamine (B195870) (predominantly β1) and formoterol (B127741) (β2-selective) to confirm the specific involvement of the β2AR in the crosstalk with the PI3K signaling pathway in the heart. plos.org
The development of novel, optically active analogs of R-(−)-isoproterenol is another promising avenue. rsc.org These analogs can be used to probe the subtle structural and functional differences between receptor subtypes, potentially leading to the discovery of previously uncharacterized receptors or allosteric binding sites. rsc.org
Computational Modeling and Molecular Dynamics Simulations of this compound-Receptor Complexes
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions between this compound and its receptors at an atomic level. nih.govahajournals.org These techniques provide insights into the dynamic conformational changes that occur upon ligand binding and are crucial for understanding the mechanism of receptor activation.
MD simulations have been used to elucidate the distinct impacts of agonists like isoprenaline and inverse agonists on the conformation of the β2-adrenergic receptor (β2AR) and its interaction with G-proteins. nih.gov These simulations have shown that isoprenaline induces specific conformational changes, such as an inward motion of helix 5, which facilitates a stable interaction between the receptor and the G-protein. nih.gov This level of detail is difficult to achieve through experimental methods alone.
Computational docking and modeling are also employed to predict the binding modes of l-isoproterenol and its analogs to receptor structures. ahajournals.org This information is critical for the rational design of new ligands with improved selectivity and efficacy. For instance, computational modeling has been used to study the interaction of synthetic peptides with cardiac proteins, providing insights into potential therapeutic strategies for heart failure. ahajournals.org These models can predict how a ligand might interact with the binding pocket of a receptor, guiding the synthesis of more potent and specific molecules. ahajournals.org
Integration of this compound Research into Systems Pharmacology and Network Biology Approaches
The wealth of data generated from studies on this compound is being integrated into systems pharmacology and network biology models to provide a holistic understanding of its effects. plos.orgfrontiersin.org These approaches move beyond the study of single targets and pathways to analyze the complex interplay of multiple components within a biological system.
By constructing large-scale signaling network models, researchers can simulate the effects of isoproterenol on cellular processes like cardiac hypertrophy. plos.org These models can predict how perturbations in one part of the network will affect other components, leading to the identification of novel crosstalk and regulatory mechanisms. For example, a systems-level approach has been used to develop a context-specific model of β-adrenergic cardiac hypertrophy, which predicted new crosstalks between calcium/calmodulin-dependent pathways and Ras signaling. plos.org
Transcriptomic studies, which analyze the changes in gene expression in response to isoproterenol, provide another layer of data for these models. frontiersin.org Isoproterenol treatment has been shown to cause significant alterations in the transcriptome, upregulating genes associated with extracellular matrix organization and cell growth, while downregulating genes related to fatty acid oxidation and cardiac muscle contraction. frontiersin.org Integrating this transcriptomic data with signaling network models can provide a more complete picture of the cellular response to β-adrenergic stimulation.
Q & A
Q. What analytical techniques are recommended for quantifying L-Isoproterenol sulfate in biological matrices?
Methodological Answer: Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate the method by assessing recovery rates (80–120%), limit of detection (LOD), and limit of quantification (LOQ) using spiked biological samples. Cross-validate with ELISA to confirm specificity for metabolites or degradation products .
Q. How can researchers ensure the stability of this compound during in vitro experiments?
Methodological Answer: Store stock solutions in anhydrous conditions at -80°C and avoid freeze-thaw cycles. For working solutions, use phosphate-buffered saline (PBS) at pH 7.4 and conduct stability assays under experimental conditions (e.g., 37°C for 24 hours) with periodic LC-MS analysis to monitor degradation .
Q. What are the primary pharmacological mechanisms of this compound in β-adrenergic receptor studies?
Methodological Answer: Design dose-response experiments using isolated tissue models (e.g., rat trachea) to measure cAMP production via ELISA. Compare potency (EC₅₀) and efficacy (Emax) against endogenous agonists like epinephrine. Include negative controls (e.g., propranolol pretreatment) to confirm receptor specificity .
Advanced Research Questions
Q. How should researchers address contradictory data on the binding affinity of this compound across different β-adrenergic receptor subtypes?
Methodological Answer: Conduct meta-analyses of existing studies to identify variables such as receptor expression systems (e.g., HEK293 vs. primary cells) or assay conditions (e.g., GTPγS binding vs. cAMP accumulation). Perform comparative experiments using standardized protocols, and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What experimental design considerations are critical for studying this compound’s off-target effects in complex biological systems?
Methodological Answer: Use CRISPR-engineered β-adrenergic receptor knockout models to isolate off-target effects. Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to identify non-canonical signaling pathways. Validate findings with selective pharmacological inhibitors and dose-ranging studies .
Q. How can researchers optimize formulations of this compound for prolonged-release delivery in preclinical models?
Methodological Answer: Test biodegradable polymer matrices (e.g., PLGA) for encapsulation efficiency and release kinetics using Franz diffusion cells. Characterize particle size (via dynamic light scattering) and stability under physiological pH/temperature. Validate in vivo using pharmacokinetic sampling over 72 hours .
Data Integrity and Reproducibility
Q. What steps ensure reproducibility when reporting dose-response relationships for this compound?
Methodological Answer: Follow the ARRIVE guidelines for preclinical studies. Report raw data (e.g., individual replicates), statistical models (e.g., nonlinear regression for EC₅₀), and instrument calibration details. Use open-access repositories to share protocols and datasets, and include negative controls in all experiments .
Q. How should researchers handle subsampling errors in this compound stability studies?
Methodological Answer: Apply stratified random sampling to ensure homogeneity. Calculate subsampling errors using the Ingamells sampling constant (IHL) and report 95% confidence intervals for analytical results. Validate subsampling methods with paired t-tests comparing technical and biological replicates .
Conflict Resolution in Literature
Q. What strategies resolve discrepancies in reported half-life values of this compound across species?
Methodological Answer: Conduct interspecies pharmacokinetic studies under controlled conditions (e.g., identical dosing, sampling intervals). Use allometric scaling to adjust for metabolic rate differences. Perform sensitivity analyses to identify confounding variables (e.g., hepatic enzyme activity) .
Q. How to reconcile conflicting findings on the cardiovascular effects of this compound in hypertensive vs. normotensive models?
Methodological Answer: Systematically vary experimental parameters (e.g., anesthesia type, surgical preparation) in a factorial design. Use mixed-effects models to account for inter-animal variability. Publish raw hemodynamic data (e.g., arterial pressure waveforms) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
